methyl 4-(2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate
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Description
This compound is a complex organic molecule that contains several functional groups, including an oxazole ring, a sulfanyl group, an acetamido group, and a benzoate ester. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, with the different functional groups contributing to its three-dimensional shape. The presence of the aromatic rings would likely result in a relatively rigid structure, while the sulfanyl, acetamido, and ester groups could provide sites for intermolecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its specific structure and the functional groups it contains. For example, the presence of the polar amide and ester groups could affect its solubility in different solvents .Future Directions
Properties
IUPAC Name |
methyl 4-[[2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c1-25-18(24)12-5-7-15(8-6-12)22-17(23)11-27-19-21-10-16(26-19)13-3-2-4-14(20)9-13/h2-10H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUILJIRRFRLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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